Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine
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Overview
Description
Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve enantioselective synthesis. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts to achieve high enantiomeric purity. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with rapid antidepressant effects.
Ketamine: An NMDA receptor antagonist with anesthetic and antidepressant properties.
Uniqueness
Rel-(2R,6R)-1-ethyl-2,6-dimethylpiperazine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to other similar compounds. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2R,6R)-1-ethyl-2,6-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
GKHLJUSYIJMTQH-HTQZYQBOSA-N |
Isomeric SMILES |
CCN1[C@@H](CNC[C@H]1C)C |
Canonical SMILES |
CCN1C(CNCC1C)C |
Origin of Product |
United States |
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